1-Chloroheptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

- Intermediate for diverse chemicals: Due to its reactive chlorine atom and linear hydrocarbon chain, 1-Chloroheptane serves as a valuable building block for the synthesis of various complex molecules. Researchers can utilize it to create longer chain alcohols, ethers, and other functionalized organic compounds through substitution, elimination, and nucleophilic addition reactions [].

Solvent

- Dissolving non-polar substances: 1-Chloroheptane acts as a non-polar organic solvent. This property makes it useful for dissolving non-polar substances like fats, oils, and other organic compounds that are insoluble in water. Researchers can leverage this in various analytical techniques like extraction and chromatography [].

Analytical Chemistry

- Gas chromatography-mass spectrometry (GC-MS): While not as common as some other solvents, 1-Chloroheptane has been used in specific GC-MS applications. Its properties allow for the separation and identification of certain halogenated hydrocarbons and organometallic species when coupled to specialized mass spectrometry techniques [].

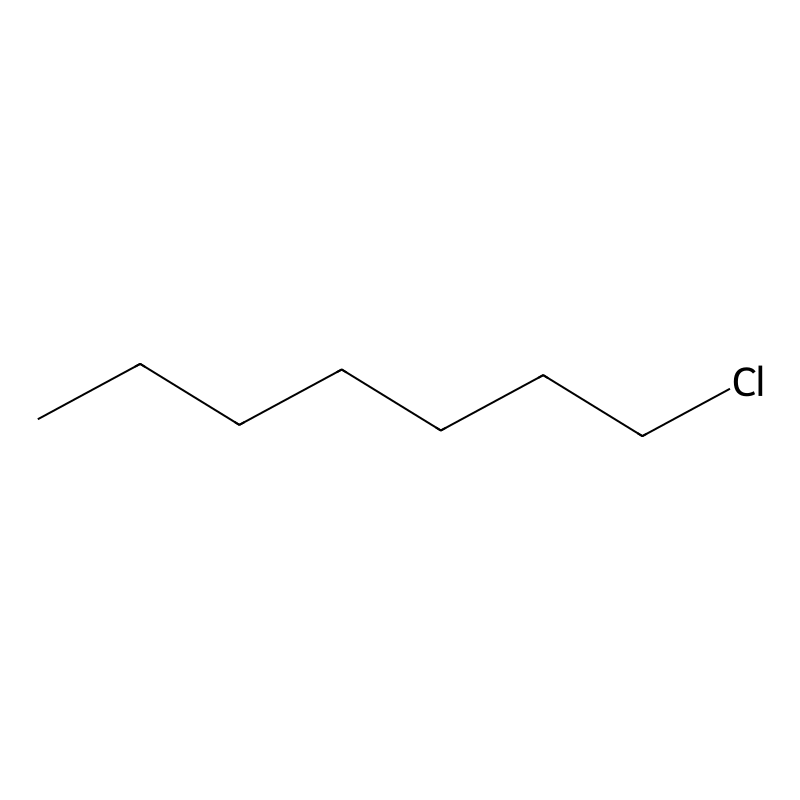

1-Chloroheptane is an organic compound with the molecular formula . It is classified as a haloalkane, specifically a primary alkyl chloride. The compound appears as a colorless liquid and is known for its high flammability and insolubility in water. Its chemical structure consists of a seven-carbon chain (heptane) with a chlorine atom attached to the first carbon, making it distinct from other chlorinated hydrocarbons. The compound has a molecular weight of approximately 134.647 g/mol and a boiling point of about 431.55 K (158.4 °C) .

1-Chloroheptane is a flammable liquid with moderate toxicity. It is essential to handle it with care in a well-ventilated laboratory following safety protocols. Here are some specific hazards to consider:

- Inhalation: Inhalation can irritate the respiratory tract.

- Skin Contact: Contact can cause irritation and defatting of the skin.

- Ingestion: Ingestion can be harmful.

- Flammability: Flammable liquid. Vapors can form explosive mixtures with air.

Safety Data Sheet (SDS)

Always consult the Safety Data Sheet (SDS) for 1-Chloroheptane before handling it in the laboratory. The SDS provides detailed information on the physical and chemical properties, health hazards, safe handling procedures, and disposal methods.

Note

The information provided above is for informational purposes only and should not be used to perform experiments or handle hazardous materials without proper training and supervision.

- Nucleophilic Substitution: It can react with nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to produce alkenes.

- Hydrolysis: In the presence of water, 1-chloroheptane can be hydrolyzed to yield heptanol, although this reaction is relatively slow due to its insolubility in water .

1-Chloroheptane can be synthesized through various methods:

- Halogenation of Heptane: The most common method involves the free radical halogenation of heptane using chlorine gas in the presence of UV light or heat.

- Alkylation Reactions: It can also be produced by alkylating a suitable chlorinating agent with heptanol or heptene .

- Rearrangement Reactions: Some synthetic routes may also involve rearrangements of other chlorinated compounds to yield 1-chloroheptane.

1-Chloroheptane is utilized in several applications:

- Solvent: It serves as a solvent in organic synthesis and extraction processes.

- Intermediate: It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Research: In laboratory settings, it is used for studying reaction mechanisms involving haloalkanes .

Interaction studies on 1-chloroheptane primarily focus on its reactivity with other chemicals:

- Compatibility with Nucleophiles: Research indicates that it readily reacts with nucleophiles such as sodium hydroxide, leading to the formation of heptanol.

- Reactivity with Strong Oxidizers: The compound is known to be incompatible with strong oxidizing agents, which may lead to hazardous reactions .

- Flammability Studies: Due to its high flammability, studies often examine its vaporization characteristics and potential for forming explosive mixtures with air .

Several compounds share structural similarities with 1-chloroheptane. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| 1-Chloroheptane | C7H15Cl | 158.4 | Primary alkyl chloride |

| 1-Chlorobutane | C4H9Cl | 78.6 | Smaller carbon chain; more volatile |

| 1-Chloropentane | C5H11Cl | 103.5 | Intermediate size; similar reactivity |

| 1-Chlorohexane | C6H13Cl | 112.0 | Closer in size; higher boiling point |

| n-Octyl chloride | C8H17Cl | 174.0 | Larger carbon chain; different properties |

1-Chloroheptane's unique position lies in its seven-carbon structure, which influences its physical properties and reactivity compared to shorter or longer-chain haloalkanes.

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (54.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (54.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant